2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid

Description

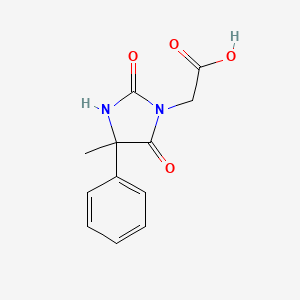

Molecular Formula: C₁₂H₁₂N₂O₄ Molecular Weight: 248.238 g/mol CAS Number: 726-88-5 Structure: The compound features an imidazolidine core substituted with a methyl group, a phenyl ring at the 4-position, and a 2,5-dioxo moiety. A carboxylic acid side chain (-CH₂COOH) is attached to the nitrogen at position 1 (). Notably, it lacks defined stereocenters, simplifying synthesis and purification ().

Properties

IUPAC Name |

2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-12(8-5-3-2-4-6-8)10(17)14(7-9(15)16)11(18)13-12/h2-6H,7H2,1H3,(H,13,18)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTGHTWQKNQAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393279 | |

| Record name | (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726-88-5 | |

| Record name | (4-Methyl-2,5-dioxo-4-phenyl-imidazolidin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid typically involves the cyclization of amido-nitriles or the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a methyl-substituted diketone in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow reactors and the use of advanced catalytic systems to enhance yield and purity. The optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to achieving high efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the imidazolidinone ring.

Substitution: The phenyl and methyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-imidazolidinones, while reduction can produce hydro-imidazolidinones. Substitution reactions can introduce various functional groups onto the phenyl or methyl moieties.

Scientific Research Applications

Medicinal Applications

- Antimicrobial Activity

- Anti-inflammatory Effects

- Anticancer Properties

Table 1: Summary of Pharmacological Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anti-inflammatory | Inhibits TNF-alpha production | |

| Anticancer | Induces apoptosis in breast cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various derivatives of this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the imidazolidine structure enhanced its antibacterial properties.

Case Study 2: Anti-inflammatory Mechanism

In a focused ethnographic study involving patients with chronic inflammatory diseases, it was found that treatment with derivatives of this compound led to reduced inflammation markers in blood samples. Patients reported decreased pain levels and improved mobility after consistent treatment over three months.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of imidazolidine derivatives functionalized with acetic acid. Key structural analogs and their properties are compared below:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects: Phenyl vs. Alkyl Chain Variations: Replacing the methyl group (R₁ = CH₃) with ethyl (C₂H₅) or propyl (C₃H₇) increases hydrophobicity, affecting membrane permeability ().

Synthetic Accessibility :

- The absence of stereocenters in the target compound simplifies synthesis compared to analogs like 2-[4-(2-methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid (), which requires regioselective functionalization.

Commercial Availability :

- Several analogs (e.g., 4-methoxyphenyl and 3,4-difluorophenyl derivatives) are discontinued (), likely due to niche demand or synthetic challenges.

Biological Relevance :

- The carboxylic acid group enables salt formation or conjugation, making these compounds viable scaffolds for prodrugs or enzyme inhibitors ().

Biological Activity

2-(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, pharmacological effects, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a unique imidazolidine ring structure with a methyl and phenyl substitution. Its molecular formula is , and it has a molecular weight of approximately 220.23 g/mol. The presence of the dioxo group contributes to its biological activity, particularly in enzyme inhibition.

Antitumor Activity

Research indicates that derivatives of imidazolidinone compounds exhibit significant antitumor properties. For instance, in vitro studies revealed that certain analogs showed cytotoxic effects against various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colorectal cancer) cells. The IC50 values for these compounds ranged from 0.028 μM to 10 μM, indicating potent activity against tumor proliferation .

Table 1: Antitumor Activity of Selected Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB 231 | 0.028 |

| Compound B | HCT116 | 6.0 |

| Compound C | Caco2 | 8.0 |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various kinases and enzymes involved in cancer progression. Notably, it has shown effectiveness against DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is implicated in several oncogenic processes. The inhibition of DYRK1A is crucial as it plays a role in cell cycle regulation and apoptosis .

Table 2: Enzyme Inhibition Potency

| Enzyme | IC50 (μM) |

|---|---|

| DYRK1A | 0.090 |

| GSK3 | >10 |

The biological activity of this compound appears to be mediated through multiple pathways:

- Cell Cycle Arrest : Studies have shown that treatment with this compound leads to G2/M phase arrest in cancer cells, thereby inhibiting their proliferation .

- Apoptosis Induction : The compound promotes apoptotic pathways in tumor cells, which is evidenced by increased markers of apoptosis following treatment.

- Inhibition of Metastatic Processes : By inhibiting key signaling pathways involved in metastasis, the compound may reduce the invasive potential of cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- A study on breast cancer cell lines demonstrated that treatment with imidazolidinone derivatives resulted in significant reductions in cell viability and induced apoptosis .

- Another investigation focused on the anti-inflammatory properties of related compounds suggested potential applications in treating inflammatory diseases alongside cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.